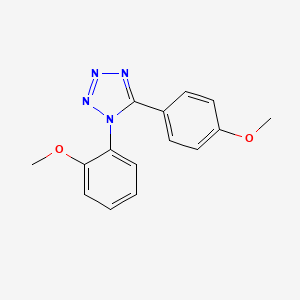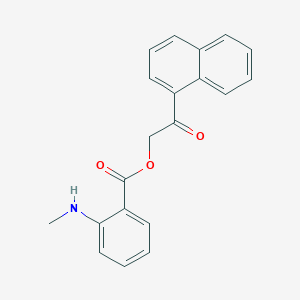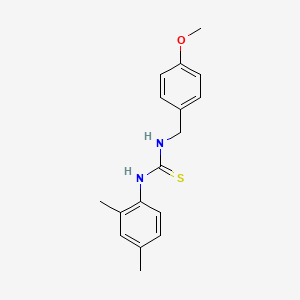
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide, also known as ITH-12574, is a small molecule that has shown potential therapeutic effects in various diseases. It was first synthesized by researchers at the Institute of Organic Chemistry and Biochemistry in Prague, Czech Republic. Since then, ITH-12574 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including reducing amyloid beta accumulation, protecting dopaminergic neurons, reducing inflammation, and improving cognitive and motor function. These effects have been observed in animal models and suggest the potential therapeutic value of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its specificity for GSK-3β. This specificity allows for targeted modulation of GSK-3β activity without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it suitable for the treatment of neurological diseases. However, one limitation of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the study of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of more soluble derivatives of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may improve its efficacy in vivo. Finally, the development of novel delivery methods may enhance its delivery to the brain and improve its therapeutic value.
Synthesis Methods
The synthesis of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 1-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In Alzheimer's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models. In Parkinson's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function in animal models. In traumatic brain injury, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce inflammation and improve neurological outcomes in animal models.
properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)16-7-5-11(6-8-16)14-15-13(17)12-4-3-9-18-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGXOGFWGPMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)C2=CC=CS2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[1-(propan-2-yl)piperidin-4-ylidene]thiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
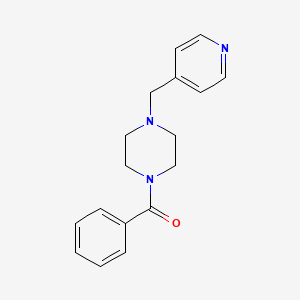
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
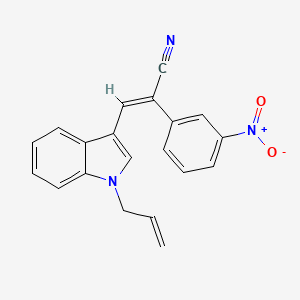

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
